Substrate Activity with Acetate Kinase: Direct Vmax Comparison Against N6-Carboxyethyl-ATP
A direct head-to-head comparison in the referenced patent reveals that N6-Carboxymethyl-ATP is an inferior substrate for acetate kinase from *Bacillus stearothermophilus* compared to the patented analog N6-carboxyethyl-ATP [1]. This quantitatively establishes that a minor structural change in the N6-alkyl chain length significantly impacts enzymatic recognition.
| Evidence Dimension | Substrate Activity (Relative Vmax) |
|---|---|
| Target Compound Data | Vmax = 20 (relative to ATP = 100) |
| Comparator Or Baseline | N6-Carboxyethyl-ATP (Vmax = 35); N6-[(6-aminohexyl)carbamoyl]-ATP (Vmax = 23) |
| Quantified Difference | N6-Carboxymethyl-ATP exhibits 43% lower relative Vmax compared to N6-carboxyethyl-ATP and 13% lower than N6-[(6-aminohexyl)carbamoyl]-ATP. |
| Conditions | Assay: Acetate kinase from *Bacillus stearothermophilus* (specific activity 1360 units/mg), 2 mM fructose 1,6-diphosphate added; activity measured via absorbance change at 340 nm. |
Why This Matters
For users requiring an ATP analog with retained coenzymic function in an industrial enzyme system, N6-Carboxymethyl-ATP is a measurably less efficient choice compared to N6-carboxyethyl-ATP.
- [1] Imahori, K., & Tomita, K. (1981). U.S. Patent No. 4,282,352. Washington, DC: U.S. Patent and Trademark Office. (Specifically, the comparative Vmax data for acetate kinase). View Source
